5-(3-Fluorophenyl)pyrazin-2-OL
Description
5-(3-Fluorophenyl)pyrazin-2-OL is a fluorinated pyrazine derivative characterized by a hydroxyl group at the 2-position and a 3-fluorophenyl substituent at the 5-position of the pyrazine ring. Pyrazine derivatives are heterocyclic aromatic compounds with two nitrogen atoms at opposing positions in the six-membered ring, contributing to their unique electronic and steric properties. The incorporation of a fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates lipophilicity, which is critical for pharmacological activity .
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14) |
InChI Key |
IDNHLEMNAIESCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(3-Fluorophenyl)pyrazin-2-OL typically involves the reaction of a suitable fluorophenyl precursor with pyrazine derivatives. One common method involves the use of 3-fluorobenzaldehyde and pyrazine-2-carboxylic acid as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-(3-Fluorophenyl)pyrazin-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-(3-Fluorophenyl)pyrazin-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pyrazin-2-OL involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Key Observations :
- Pyrazine vs. Oxadiazole : The pyrazine core in 5-(3-Fluorophenyl)pyrazin-2-OL provides two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the oxadiazole derivative. This may improve target binding in enzymatic assays .
Biological Activity
5-(3-Fluorophenyl)pyrazin-2-OL is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-(3-Fluorophenyl)pyrazin-2-OL features a pyrazine ring substituted with a hydroxyl group and a 3-fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 190.18 g/mol. The presence of the fluorine atom in the aromatic ring significantly influences its chemical properties, including reactivity and biological activity.
Biological Activities
Research indicates that 5-(3-Fluorophenyl)pyrazin-2-OL exhibits several notable biological activities:
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, potentially inhibiting bacterial growth through various mechanisms.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways. For instance, SAR studies have demonstrated that derivatives of pyrazine compounds can act as inhibitors of monoamine oxidase (MAO), suggesting potential neuroprotective effects .
- Mitochondrial Uncoupling : Some derivatives have been studied for their ability to uncouple mitochondrial respiration, which can enhance metabolic rates in cells. This property is particularly relevant for conditions like non-alcoholic steatohepatitis (NASH) where metabolic dysregulation is present .
The mechanisms through which 5-(3-Fluorophenyl)pyrazin-2-OL exerts its biological effects are under investigation. Key areas include:
- Receptor Binding : Interaction studies are essential for understanding how this compound binds to various receptors and enzymes. This binding can modulate receptor activity, leading to therapeutic effects.
- Proton Transport : The hydroxyl group in the compound may facilitate proton transport across cellular membranes, which is crucial for its role as a mitochondrial uncoupler .
Study 1: Mitochondrial Uncoupling Effects
A study focusing on similar pyrazine derivatives demonstrated that certain compounds could significantly increase cellular oxygen consumption rates, indicating enhanced mitochondrial activity. The compound SHS4121705 displayed an EC50 of 4.3 µM in L6 myoblast cells, showcasing its potential as a metabolic enhancer .
Study 2: MAO-B Inhibition
Another investigation into structurally related compounds highlighted their effectiveness as selective MAO-B inhibitors. These findings suggest that 5-(3-Fluorophenyl)pyrazin-2-OL could be optimized for neuroprotective applications in diseases like Parkinson's .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 5-(3-Fluorophenyl)pyrazin-2-OL:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Fluorophenyl)pyrazin-2(1H)-one | Pyrazinone core | Varies; lacks hydroxyl group |
| 5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine | Triazole-pyrazine core | Different pharmacological profiles |
| 3-Chlorophenyl-pyrazin-2(1H)-one | Chlorinated phenyl substitution | Different reactivity compared to fluorinated analogs |
This comparison illustrates how variations in substitution patterns can lead to significant differences in biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
